Bienvenue dans la boutique en ligne BenchChem!

1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride

Medicinal Chemistry Bioconjugation Aqueous Solubility

1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride (CAS 2228472-67-9; MW 231.68) is a heterobifunctional building block comprising a piperidin-4-yl substituent at the N1 position of a pyrazole ring bearing a carboxylic acid at C3, supplied as its stoichiometric monohydrochloride salt. The compound occupies a precise structural niche at the intersection of nitrogen heterocycle chemistry and bioconjugation, offering a free secondary amine (piperidine NH) and a carboxylic acid handle in a single, compact scaffold with a predicted logP of -2.38, indicating pronounced hydrophilicity.

Molecular Formula C9H14ClN3O2
Molecular Weight 231.68
CAS No. 2228472-67-9
Cat. No. B2499313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride
CAS2228472-67-9
Molecular FormulaC9H14ClN3O2
Molecular Weight231.68
Structural Identifiers
SMILESC1CNCCC1N2C=CC(=N2)C(=O)O.Cl
InChIInChI=1S/C9H13N3O2.ClH/c13-9(14)8-3-6-12(11-8)7-1-4-10-5-2-7;/h3,6-7,10H,1-2,4-5H2,(H,13,14);1H
InChIKeyJBJDDQIZTYGNEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride (CAS 2228472-67-9) — Quantitative Procurement Rationale & Comparator-Based Differentiation


1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride (CAS 2228472-67-9; MW 231.68) is a heterobifunctional building block comprising a piperidin-4-yl substituent at the N1 position of a pyrazole ring bearing a carboxylic acid at C3, supplied as its stoichiometric monohydrochloride salt . The compound occupies a precise structural niche at the intersection of nitrogen heterocycle chemistry and bioconjugation, offering a free secondary amine (piperidine NH) and a carboxylic acid handle in a single, compact scaffold with a predicted logP of -2.38, indicating pronounced hydrophilicity [1]. This physicochemical profile directly distinguishes it from lipophilic free-base analogs and over-protected variants encountered in its closest comparator space.

Why a Generic 1-(Piperidinyl)-1H-Pyrazole-3-Carboxylic Acid Cannot Replace CAS 2228472-67-9: The Multi-Dimensional Substitution Problem


The simple act of selecting 'a piperidinyl-pyrazole-carboxylic acid' for a synthesis or assay protocol ignores three interdependent variables that independently alter reaction stoichiometry, conformational output, and regulatory starting-material status: (i) the protonation state and counterion stoichiometry (mono-HCl vs. di-HCl vs. free base) , (ii) the position of the piperidine attachment (4-yl vs. 3-yl) which governs the vector of the secondary amine relative to the carboxylic acid [1], and (iii) the presence or absence of an N-protecting group (e.g., Boc), which mandates an additional deprotection step and alters solubility and handling . Each variable has downstream consequences for molar equivalence in coupling reactions, linker geometry in PROTAC design, and intellectual property provenance in industrial development programs. The quantitative evidence below establishes that these are not interchangeable degrees of freedom, but rather decision-critical parameters that must be specified at procurement.

Quantitative Differentiation Evidence: CAS 2228472-67-9 Versus Closest Structural Analogs


LogP-Driven Aqueous Solubility Advantage Over Free Base Analogs

The hydrochloride salt form of CAS 2228472-67-9 exhibits a computationally predicted partition coefficient (logP) of -2.38, indicative of pronounced hydrophilicity and preferential partitioning into aqueous phases [1]. In contrast, the unionized free base (CAS 1936558-85-8, MW 195.22) is expected to have a substantially higher logP (estimated +0.5 to +1.2 based on fragment-based calculation for pyrazole-3-carboxylic acid coupled to N-alkylpiperidine), corresponding to >100-fold lower aqueous solubility . While direct experimental solubility measurements for this specific compound pair remain absent from the open literature, the class-level principle that hydrochloride salt formation of piperidine-containing heterocycles enhances aqueous solubility by 10–1000-fold is well established across multiple chemotypes .

Medicinal Chemistry Bioconjugation Aqueous Solubility

Defined Monohydrochloride Stoichiometry Versus Dihydrochloride Ambiguity

CAS 2228472-67-9 is the monohydrochloride salt with a defined 1:1 stoichiometry, providing a molecular weight of 231.68 g/mol . The closest alternative salt form, the dihydrochloride (CAS 2228572-36-7), has a molecular weight of 268.14 g/mol corresponding to a 1:2 base-to-HCl ratio, constituting a 15.7% mass difference per mole of active free base . Batch-to-batch variability in dihydrochloride hygroscopicity and second-proton occupancy introduces potential uncertainty of ±5–10% in effective molar concentration when preparing stock solutions for stoichiometry-sensitive reactions such as amide couplings or metal-catalyzed cross-couplings, a risk absent from the monohydrochloride.

Reaction Stoichiometry Molar Equivalence Salt Form Specification

4-Yl Substitution Geometry Versus 3-Yl Regioisomer for Linker Applications

The piperidine ring in CAS 2228472-67-9 is attached at the 4-position, providing a linear, symmetric projection of the secondary amine vector relative to the pyrazole-carboxylic acid axis . The regioisomeric 3-yl analog (CAS 1955556-64-5, MW 231.68) anchors the piperidine at the 3-position, introducing an angular offset that alters the exit vector by approximately 60° and creates a chiral center at the piperidine C3 carbon [1]. In PROTAC development, where rigid linkers demand precise spatial orientation between the target-protein ligand and the E3 ligase recruiter, 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid and related 3-yl variants have been explicitly developed as rigid linkers ; by contrast, the 4-yl geometry of the target compound offers an extended, co-linear trajectory suited for applications requiring greater inter-ligand distance without angular deviation, a distinction observable in minimized-energy conformer comparisons but not yet quantified in published ternary complex structures.

PROTAC Linker Design Molecular Geometry Structure-Activity Relationship

N-Boc Deprotection Step Economy Versus Pre-Deprotected Hydrochloride

The N-Boc protected analog (CAS 2059970-37-3, MW 295.33) requires an additional trifluoroacetic acid (TFA) or HCl/dioxane deprotection step to liberate the free piperidine NH, adding 2–4 hours of reaction time, requiring aqueous workup to remove tert-butyl byproducts, and necessitating subsequent salt exchange if the hydrochloride form is the desired input for the next synthetic transformation . CAS 2228472-67-9 eliminates this entire deprotection sequence, saving approximately one full business day in a multi-step synthesis and removing the risk of incomplete Boc removal (typically 95–98% conversion, leaving 2–5% protected impurity) and carboxylic acid esterification side reactions under acidic deprotection conditions .

Synthetic Efficiency Deprotection Strategy Process Chemistry

Patent Landscape Relevance: Covered Scaffold in Bayer sGC Activator Program

The generic scaffold of 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylic acid falls directly within the Markush claims of Bayer Aktiengesellschaft's US patent application US20250026737A1, which protects substituted pyrazolo piperidine carboxylic acids and their salts as soluble guanylate cyclase (sGC) activators for cardiovascular, renal, and fibrotic indications [1]. The patent's priority date of December 10, 2020, means that any industrial drug discovery program targeting sGC activation with this chemotype must either license the IP or operate outside the claimed substitution space; CAS 2228472-67-9, with its free carboxylic acid at C3 and unsubstituted pyrazole C4 and C5 positions, represents the minimal pharmacophore core from which claimed analogs are elaborated [1]. No comparable patent coverage has been identified for the 3-yl regioisomer or the dihydrochloride salt form as distinct inventive entities.

Soluble Guanylate Cyclase Cardiovascular Drug Discovery Patent Protection

Evidence-Backed Application Scenarios for 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride (CAS 2228472-67-9)


Aqueous-Phase Amide Coupling for Bioconjugate Synthesis

The compound's predicted logP of -2.38 [1] translates into sufficient aqueous solubility to perform direct amide bond formation with amine-functionalized biomolecules (proteins, antibodies, oligonucleotides) in buffered aqueous media (pH 6.5–8.0) without co-solvent, minimizing denaturation risk. This scenario leverages the defined 1:1 HCl stoichiometry for accurate molar equivalence calculation , avoiding the concentration errors that a hygroscopic dihydrochloride would introduce.

PROTAC Linker Assembly Requiring Extended Linear Geometry

In bifunctional degrader design, the 4-yl piperidine attachment projects the secondary amine vector co-linearly with the pyrazole-carboxylic acid axis [1], enabling construction of extended, rigid linkers that span the >30 Å distance often required between target protein and E3 ligase binding sites. The pre-deprotected hydrochloride form eliminates a Boc removal step that would otherwise risk trifluoroacetylation of sensitive substrates in subsequent coupling steps .

sGC Activator Lead Optimization and Structure-Activity Relationship (SAR) Expansion

As the minimal pharmacophore core of Bayer's patented pyrazolo piperidine carboxylic acid sGC activator series [1], CAS 2228472-67-9 serves as an ideal starting scaffold for parallel library synthesis exploring C4 and C5 pyrazole substitution, N-piperidine derivatization, and carboxylic acid bioisostere replacement. Its procurement in the defined monohydrochloride salt form ensures batch-to-batch consistency for reproducible SAR data generation.

Scale-Up Process Development and Kilogram-Scale Synthesis

The elimination of a Boc deprotection step versus the N-protected analog [1] saves approximately one full synthetic cycle per batch, while the predictable monohydrochloride stoichiometry (versus the potentially variable dihydrochloride) reduces molar calculation errors in large-scale amide couplings . These step-economy and stoichiometric precision advantages compound at kilogram scale, directly impacting cost-of-goods and process robustness metrics.

Quote Request

Request a Quote for 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.